Benzyl (3S)-3-butylpiperazine-1-carboxylate
Description
Benzyl (3S)-3-butylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a butyl substituent at the 3S position of the piperazine ring, protected by a benzyl carbamate group. Piperazine derivatives are widely studied for their pharmacological and synthetic utility, particularly in asymmetric catalysis and drug development. The stereochemistry (3S configuration) is critical for enantioselective applications, as seen in related compounds with high enantiomeric excess (ee) values (up to 98%) .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl (3S)-3-butylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-9-15-12-18(11-10-17-15)16(19)20-13-14-7-5-4-6-8-14/h4-8,15,17H,2-3,9-13H2,1H3/t15-/m0/s1 |
InChI Key |
ZWVDXFBVTMXREO-HNNXBMFYSA-N |
Isomeric SMILES |
CCCC[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S)-3-butylpiperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or chloroform. The resulting product is then purified through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for further applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-butylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (3S)-3-butylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl (3S)-3-butylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4-position is more commonly modified in catalytic syntheses (e.g., 3l, 3o, 3p), while 3-position derivatives (e.g., methyl, isobutyl) are often prepared via alternative routes or commercial sources .
- Steric and Electronic Effects : Bulky substituents (e.g., heptadienyl in 3o) reduce reaction yields compared to smaller groups (e.g., butenyl in 3l) due to steric hindrance during catalysis .
- Solvent and Catalyst Impact : DME and DMF solvents, combined with iridium catalysts, enable high enantioselectivity (ee >94%) for alkenyl-substituted analogs .
Trends :
- Alkenyl substituents (e.g., 3l) achieve higher yields than dienyl (3o) or benzyloxy-containing (3p) analogs due to reduced steric and electronic complexity.
- Aromatic substituents (e.g., 7i) often result in solid products, unlike oily alkenyl derivatives .
Stereochemical Outcomes
Enantioselectivity is a hallmark of iridium-catalyzed syntheses:
The 3S configuration in Benzyl (3S)-3-butylpiperazine-1-carboxylate is expected to exhibit similar stereochemical control, though the butyl group’s increased hydrophobicity may alter solubility compared to alkenyl analogs.
Stability and Reactivity
- Acidic Conditions : Piperazine derivatives with electron-withdrawing groups (e.g., esters) may undergo hydrolysis, while alkenyl substituents (e.g., 3l) are prone to oxidation .
- Basic Conditions : Compounds like Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2007919-21-1) highlight the sensitivity of hydroxylated analogs to dehydration or epimerization .
Biological Activity
Benzyl (3S)-3-butylpiperazine-1-carboxylate, a piperazine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's synthesis, biological properties, and relevant case studies based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl halides. The following general reaction scheme can be utilized:
This process often requires specific conditions such as solvent choice and temperature control to optimize yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
2.1 Antimicrobial Properties
Research indicates that piperazine derivatives exhibit antimicrobial activity against various pathogens. Specifically, this compound has shown effectiveness against certain strains of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
2.2 Anti-Chagas Activity
A study highlighted the anti-Chagas disease potential of benzyl piperazine derivatives, including this compound. The compound demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with a specific focus on its ability to induce oxidative stress in parasitized cells.
Case Study: Anti-Trypanosomal Activity
In vitro assays revealed that this compound effectively reduced the viability of T. cruzi amastigotes, showcasing its potential for therapeutic use in treating Chagas disease without notable toxicity in mammalian cells .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- σ-1 Receptor Ligand : Piperazines are known to act as ligands for σ-1 receptors, which play a role in various cellular processes including neuroprotection and modulation of neurotransmitter release .
- Oxidative Stress Induction : The compound's mechanism may involve the generation of reactive oxygen species (ROS) within parasitized cells, leading to cell death and providing a novel strategy for combating parasitic infections .
4. Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-Life (t½) | 80 min |
| Bioavailability (F) | 42% |
These pharmacokinetic parameters indicate a moderate absorption and distribution profile, which may influence dosing strategies in clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
